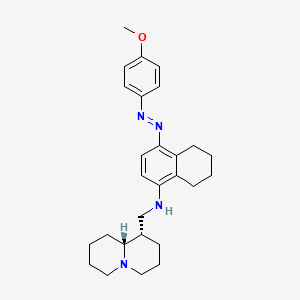
Flutomidate, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Flutomidate, (S)-, involves several steps. One common method includes the reaction of 4-fluorophenylacetonitrile with ethyl chloroformate in the presence of a base to form the corresponding ethyl ester. This intermediate is then subjected to cyclization with imidazole to yield Flutomidate, (S)- . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Flutomidate, (S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted aromatic ring, using reagents like sodium methoxide.
Applications De Recherche Scientifique
Flutomidate, (S)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Flutomidate, (S)-, is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fluorinated polymers and other materials with unique properties
Mécanisme D'action
The mechanism of action of Flutomidate, (S)-, involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a potent compound in various biological systems .
Comparaison Avec Des Composés Similaires
Flutomidate, (S)-, can be compared with other similar compounds such as:
Bicalutamide: Another antiandrogen, Bicalutamide, has a similar structure but differs in its pharmacokinetic properties and clinical applications.
Enzalutamide: This compound is also an antiandrogen but has improved efficacy and safety profiles compared to Flutamide.
Flutomidate, (S)-, stands out due to its unique structure and the presence of the imidazole ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
112421-34-8 |
|---|---|
Formule moléculaire |
C14H15FN2O2 |
Poids moléculaire |
262.28 g/mol |
Nom IUPAC |
ethyl 3-[(1S)-1-(4-fluorophenyl)ethyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C14H15FN2O2/c1-3-19-14(18)13-8-16-9-17(13)10(2)11-4-6-12(15)7-5-11/h4-10H,3H2,1-2H3/t10-/m0/s1 |
Clé InChI |
PTPSMJOSZBOCNF-JTQLQIEISA-N |
SMILES isomérique |
CCOC(=O)C1=CN=CN1[C@@H](C)C2=CC=C(C=C2)F |
SMILES canonique |
CCOC(=O)C1=CN=CN1C(C)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


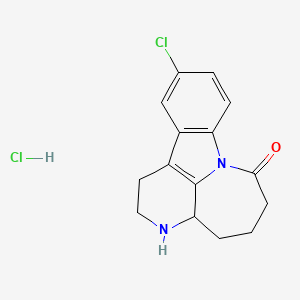
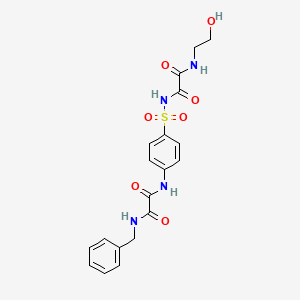
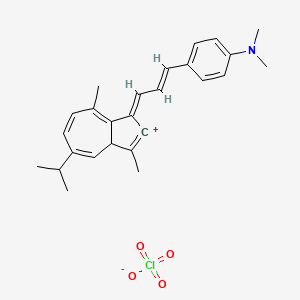

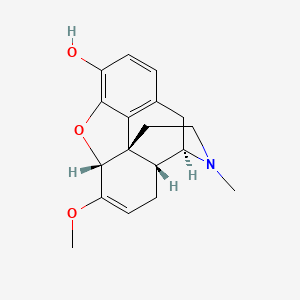
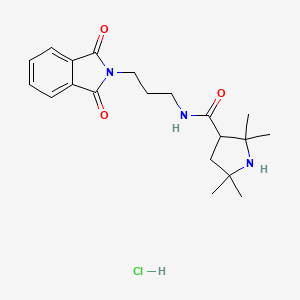
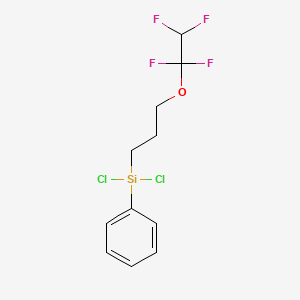
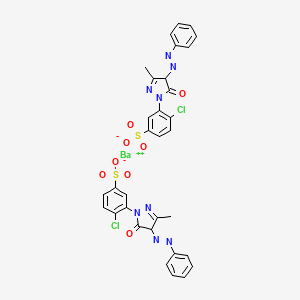
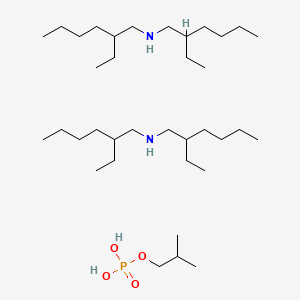
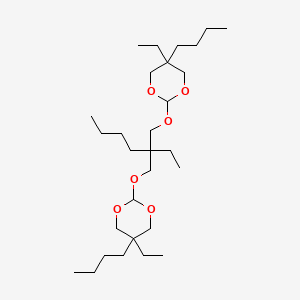
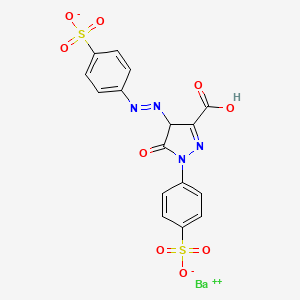
![[(3S,3aR,6S,6aS)-3-[1-oxido-4-(pyridine-3-carbonyl)piperazin-1-ium-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709323.png)
